molecular formula C9H13N5O3 B1194680 Buciclovir CAS No. 86304-28-1

Buciclovir

Cat. No.: B1194680
CAS No.: 86304-28-1
M. Wt: 239.23 g/mol
InChI Key: QOVUZUCXPAZXDZ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Buciclovir can be synthesized via Sharpless asymmetric dihydroxylation of N-allylpyrimidines or N-alkenylpurines. This method produces chiral acyclic nucleosides with two adjacent hydroxyl groups on the side chains in good yields (up to 97%) and excellent enantioselectivities (90-99% ee) .

Industrial Production Methods: The industrial production of this compound involves the catalytic asymmetric synthesis of the compound. This method ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Buciclovir undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carbonyl-containing derivatives, while reduction can regenerate the original hydroxyl groups .

Scientific Research Applications

Buciclovir has several scientific research applications, including:

    Chemistry: Used as a model compound for studying nucleoside analogs and their reactions.

    Biology: Investigated for its effects on viral replication and cellular processes.

    Medicine: Used in the treatment of herpesviridae infections and studied for its potential in treating other viral infections.

    Industry: Employed in the development of antiviral drugs and therapeutic agents .

Mechanism of Action

Buciclovir is phosphorylated to its triphosphate form by HSV thymidine kinase in infected cells. The triphosphate form inhibits viral DNA polymerase, preventing the replication of viral DNA. This mechanism is similar to other guanosine analogs, making this compound effective against HSV .

Comparison with Similar Compounds

    Acyclovir: Another guanosine analog used to treat herpes infections.

    Valaciclovir: The L-valine ester of acyclovir, used for similar indications.

    Ganciclovir: An antiviral medication used to treat cytomegalovirus infections.

    Penciclovir: An antiviral cream used to treat herpes labialis

Uniqueness: Buciclovir is unique due to its specific phosphorylation by HSV thymidine kinase and its potent inhibition of viral DNA polymerase. This specificity makes it highly effective against HSV infections, with fewer side effects compared to other antiviral agents .

Biological Activity

Buciclovir (BCV) is an acyclic guanosine analog that serves as an antiviral agent, particularly against herpes simplex virus (HSV) infections. It functions by being activated through phosphorylation by the viral thymidine kinase, which subsequently inhibits viral DNA synthesis in infected cells. This compound has been the subject of various studies aimed at understanding its biological activity, pharmacokinetics, and therapeutic potential.

This compound's mechanism of action is primarily based on its ability to interfere with viral DNA replication. Once activated, it competes with natural nucleotides for incorporation into the viral DNA strand. The presence of BCV leads to chain termination during DNA synthesis due to the lack of a 3'-OH group essential for further elongation of the DNA strand. This mechanism is similar to that of other antiviral agents like acyclovir but exhibits unique properties in terms of efficacy and toxicity across different cell types.

Key Determinants of Efficacy

Research has identified several critical determinants affecting the antiherpes efficacy of this compound:

  • Accumulation of Triphosphates : The accumulation levels of guanosine analog-triphosphates in infected cells are cell-type specific and dependent on the analog used.
  • Inhibition Potency : The effectiveness of these triphosphates as inhibitors of viral DNA polymerase varies significantly.
  • Plasma Kinetics : Differences in plasma kinetics among various analogs impact their therapeutic efficacy.
  • Tissue Penetration : The ability of this compound to penetrate nervous tissue is crucial given the neurotropic nature of HSV.
  • Thymidine Concentration : The concentration of thymidine in tissues can influence the effectiveness of this compound treatment .

In Vitro Studies

This compound has demonstrated significant antiviral activity against various strains of HSV in vitro. In cell culture assays, it effectively inhibited plaque formation at non-toxic concentrations, with varying degrees of efficacy depending on the specific strain and cell type used for testing:

CompoundEC50 against HSV-1EC50 against HSV-2
This compoundVaries by strainVaries by strain
AcyclovirLower than BCVLower than BCV

The cytotoxicity of this compound was also assessed, revealing that its cytotoxic concentration (CC50) was higher than that of some newer guanosine analogs, indicating a favorable therapeutic index .

In Vivo Studies

In animal models, particularly mice infected with HSV-1 and HSV-2, this compound exhibited potent antiviral effects. The order of efficacy in systemic infections was determined as follows:

  • HSV-1 : this compound = 3HM-HBG > (+/-)2HM-HBG > 2EN-HBG
  • HSV-2 : this compound and 3HM-HBG were effective, while others showed no significant activity.

These findings suggest that while this compound is effective in vitro, its pharmacokinetic properties play a crucial role in determining its efficacy in vivo .

Case Studies

A notable case study involved topical application of this compound for treating cutaneous HSV infections in guinea pigs. Results indicated that topical administration was comparable in effectiveness to systemic treatments, reinforcing its potential for localized therapy without systemic side effects .

Toxicity and Side Effects

Research indicates that while this compound is effective against HSV, it also exhibits cytotoxic effects that are dependent on cell type. The clastogenic effects observed in human lymphocytes suggest potential risks associated with its use at therapeutic doses. Monitoring for adverse effects remains critical during clinical applications .

Properties

CAS No.

86304-28-1

Molecular Formula

C9H13N5O3

Molecular Weight

239.23 g/mol

IUPAC Name

2-amino-9-[(3R)-3,4-dihydroxybutyl]-1H-purin-6-one

InChI

InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)2-1-5(16)3-15/h4-5,15-16H,1-3H2,(H3,10,12,13,17)/t5-/m1/s1

InChI Key

QOVUZUCXPAZXDZ-RXMQYKEDSA-N

SMILES

C1=NC2=C(N1CCC(CO)O)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1CC[C@H](CO)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1CCC(CO)O)N=C(NC2=O)N

Related CAS

83470-64-8 (no stereo)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Buciclovir
Reactant of Route 2
Reactant of Route 2
Buciclovir
Reactant of Route 3
Reactant of Route 3
Buciclovir
Reactant of Route 4
Buciclovir
Reactant of Route 5
Buciclovir
Reactant of Route 6
Reactant of Route 6
Buciclovir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.